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Compound of Interest

Compound Name: Tetrakis(dimethylamino)zirconium

Cat. No.: B103496

A Comparative Guide: TDMAZ vs. TEMAZ
Precursors for Ferroelectric HfZrO Thin Films

For researchers and scientists in materials science and semiconductor device fabrication, the
choice of chemical precursors is a critical determinant of thin film quality and performance. In
the realm of ferroelectric hafnium zirconium oxide (HfZrO) thin films, two common zirconium
precursors, Tetrakis(dimethylamino)zirconium (TDMAZ) and
Tetrakis(ethylmethylamino)zirconium (TEMAZ), are often considered. This guide provides an
objective comparison of these precursors, supported by experimental data, to inform precursor
selection for atomic layer deposition (ALD) processes.

A detailed comparative study reveals that the choice between TDMAZ and TEMAZ has a
significant impact on the chemical, physical, and electrical properties of the resulting HfZrO thin
films. The primary distinction lies in the ligand structure of the precursors, which influences their
thermal stability and decomposition pathways, ultimately affecting film purity, crystallinity, and
ferroelectric performance.

Performance Comparison: TDMAZ vs. TEMAZ

A key study comparing Hf0.5Zr0.502 thin films grown by ALD using either TDMA-based
(TDMAH and TDMAZ) or TEMA-based (TEMAH and TEMAZ) precursors highlights the
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advantages of the dimethylamino ligands. The films deposited with TDMA precursors exhibited
a lower carbon impurity concentration and a slightly larger grain size.[1][2] These
characteristics are beneficial for promoting the desirable ferroelectric orthorhombic phase and
mitigating the "wake-up" effect, a phenomenon where the remanent polarization increases with
electric field cycling.[1][2]

TDMAZ-based TEMAZ-based

Property Reference
HfZrO HfZrO

Carbon Impurity ] ]

] ~2.4 atomic % ~3.9 atomic % [1]

Concentration

Average Grain Size ~8.5 nm ~7.1 nm [1]

Double Remanent ~40 puCl/cm2 (with Prone to significant 2]

Polarization (2Pr) suppressed wake-up) wake-up effect

Lower in the low-field Higher in the low-field
Leakage Current ) ) [1]
region (< ~1.5 MV/cm)  region

> 109 cycles at 2.5 ~107 cycles at 3.0
Endurance [1]
MV/cm MV/cm

The lower carbon content in the TDMAZ-derived films is attributed to the more stable
dimethylamino ligands, which are less prone to thermal decomposition compared to the
ethylmethylamino ligands in TEMAZ.[1] This higher purity contributes to a more ideal crystalline
structure, enhancing the ferroelectric properties of the film.

Experimental Protocols

The following is a representative experimental protocol for the deposition of Hf0.5Zr0.502 thin
films using TDMA-based precursors via thermal ALD.

Substrate: TiN (50 nm) / Ti (5 nm) / SiO2 / p-type Si
Deposition Tool: 4-inch diameter scale thermal ALD reactor

Precursors:
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o Hafnium: Tetrakis(dimethylamino)hafnium (TDMAH)

e Zirconium: Tetrakis(dimethylamino)zirconium (TDMAZ)

e Oxygen Source: Ozone (O3) at a concentration of 190 g/m3
Deposition Parameters:

e Substrate Temperature: 260 °C[1]

e Hf:Zr ALD Cycle Ratio: 1:1 to achieve a Hf0.5Zr0.502 composition[1]

e Single ALD Cycle:

[¢]

Source feeding: 2 seconds

[e]

Source purge: 20 seconds

Ozone feeding: 3 seconds

o

Ozone purge: 10 seconds

[¢]

o Growth Rate: Approximately 0.13 nm per cycle[1]
Post-Deposition Processing:
» Top Electrode: TiN, deposited by reactive sputtering.

e Annealing: A post-metallization annealing step is typically performed to crystallize the film

into the desired ferroelectric phase.

Logical Workflow: Precursor to Performance

The choice of precursor directly influences the resulting film properties and, consequently, the
device performance. The following diagram illustrates this relationship.
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Caption: Precursor choice impacts film properties and device performance.

Conclusion

For the deposition of high-quality ferroelectric HfZrO thin films,
Tetrakis(dimethylamino)zirconium (TDMAZ) demonstrates clear advantages over
Tetrakis(ethylmethylamino)zirconium (TEMAZ). The resulting films from TDMAZ exhibit lower
carbon contamination and larger grain sizes, which contribute to superior ferroelectric
properties, including a high remanent polarization with a suppressed wake-up effect and
improved electrical reliability.[1][2] These findings suggest that for applications demanding
robust and stable ferroelectric performance, TDMAZ is the more favorable precursor choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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